molecular formula C10H11FO2 B1395175 5-Fluoro-2-propoxybenzaldehyde CAS No. 19415-54-4

5-Fluoro-2-propoxybenzaldehyde

Cat. No. B1395175
CAS RN: 19415-54-4
M. Wt: 182.19 g/mol
InChI Key: GOTIUHXSHBWTLI-UHFFFAOYSA-N
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Description

5-Fluoro-2-propoxybenzaldehyde is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 . It is a derivative of benzaldehyde.


Molecular Structure Analysis

The IUPAC name for this compound is 5-fluoro-2-propoxybenzaldehyde . The InChI code is 1S/C10H11FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

5-Fluoro-2-propoxybenzaldehyde is a liquid at room temperature . It has a predicted boiling point of 275.8±20.0 °C and a predicted density of 1.122±0.06 g/cm3 .

Scientific Research Applications

Chemical Synthesis

5-Fluoro-2-propoxybenzaldehyde is a chemical compound with the CAS Number: 19415-54-4 . It’s used in the field of chemical synthesis, where it can serve as a building block in the creation of more complex molecules .

Fluorescent Probes

Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety . While the specific use of 5-Fluoro-2-propoxybenzaldehyde in fluorescent probes isn’t mentioned, it’s plausible that it could be used in the design and synthesis of these probes given its unique chemical structure .

Biomedical Applications

Fluorescent probes, potentially synthesized using 5-Fluoro-2-propoxybenzaldehyde, have been widely used in various biomedical fields . They can be used to detect biomolecules or molecular activities within cells through fluorescence signals .

Environmental Monitoring

Fluorescent probes are also used in environmental monitoring . They can help detect and monitor the presence of certain chemicals or pollutants in the environment .

Food Safety

In the field of food safety, fluorescent probes can be used to detect harmful substances or contaminants . The potential use of 5-Fluoro-2-propoxybenzaldehyde in the synthesis of these probes could contribute to advancements in this field .

Life Science Research

5-Fluoro-2-propoxybenzaldehyde may also find applications in life science research . However, the specific details of its use in this field are not readily available .

Safety and Hazards

This compound is classified as an irritant, with hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Fluoro-2-propoxybenzaldehyde were not found in the search results, it’s worth noting that fluorine-containing compounds are receiving increasing attention in the field of drug design . Therefore, it’s possible that this compound could have potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

5-fluoro-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTIUHXSHBWTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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